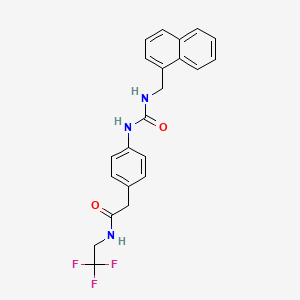
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a novel small-molecule inhibitor of Bruton's tyrosine kinase (BTK) that has been developed as a potential treatment for various B-cell malignancies. BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mécanisme D'action
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit their proliferation. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as rituximab, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is its specificity for BTK, which reduces off-target effects and toxicity. However, its irreversible binding to BTK may limit its use in certain clinical situations, such as in patients who require rapid reversal of its effects.
Orientations Futures
Future research on 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide could focus on its clinical efficacy and safety in B-cell malignancies, as well as its potential use in combination with other chemotherapeutic agents. Additionally, further studies could investigate the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory conditions.
Méthodes De Synthèse
The synthesis of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves a multi-step process that starts with the reaction of 3-naphthalen-1-ylmethylamine with 4-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2,2,2-trifluoroethylamine to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Propriétés
IUPAC Name |
2-[4-(naphthalen-1-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)14-27-20(29)12-15-8-10-18(11-9-15)28-21(30)26-13-17-6-3-5-16-4-1-2-7-19(16)17/h1-11H,12-14H2,(H,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKCBCEMOPOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

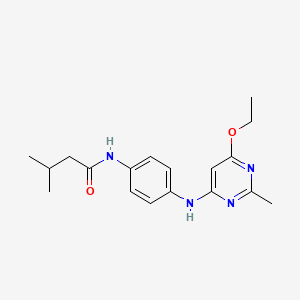

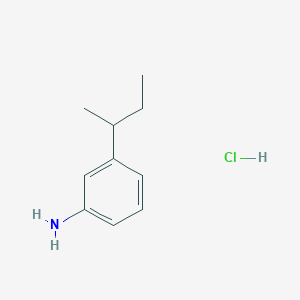
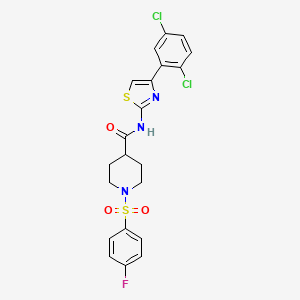
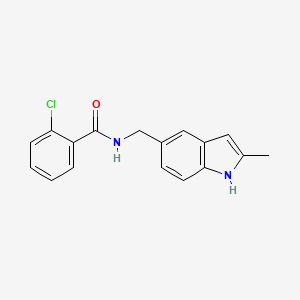
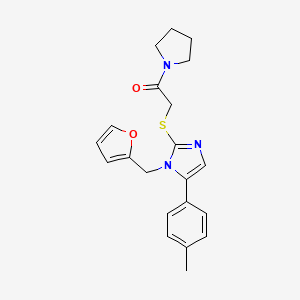
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)

![4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide](/img/structure/B2782446.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)
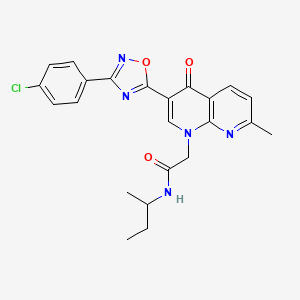
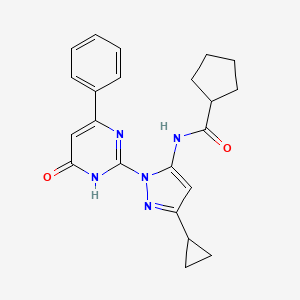
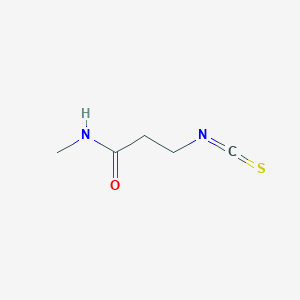
![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)